molecular formula C24H30N2O6S B5298947 (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B5298947
M. Wt: 474.6 g/mol
InChI Key: JAFCYDRCWKVEOE-BJMVGYQFSA-N
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Description

(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a piperidine ring, a sulfonyl group, and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the piperidine derivative: Starting with 4-methylpiperidine, the compound is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with the phenyl group: The sulfonylated piperidine is then coupled with a phenyl derivative, such as 4-bromoaniline, under suitable conditions to form the desired intermediate.

    Formation of the final product: The intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Bromomethyl methyl ether: A reagent used in organic synthesis.

Uniqueness

(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-17-11-13-26(14-12-17)33(28,29)20-8-6-19(7-9-20)25-23(27)10-5-18-15-21(30-2)24(32-4)22(16-18)31-3/h5-10,15-17H,11-14H2,1-4H3,(H,25,27)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFCYDRCWKVEOE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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